5-chloro-1H-indazole-3-carboxylic Acid
Overview
Description
5-Chloro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
Indazole derivatives have been reported to interact with various targets, including sphingosine-1 phosphate receptor-1 (s1p1) .
Mode of Action
It’s known that indazole derivatives can inhibit cell growth
Biochemical Pathways
It’s known that s1p1 activation maintains endothelial barrier integrity . Therefore, it can be inferred that this compound might influence pathways related to endothelial function and integrity.
Result of Action
One study reported that an indazole derivative was able to inhibit cell growth, being very effective against colon and melanoma cell lines .
Biochemical Analysis
Biochemical Properties
5-Chloro-1H-indazole-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing inflammation. Additionally, this compound has been found to interact with matrix metalloproteinase-13 (MMP-13), a protein involved in the breakdown of extracellular matrix components . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes and proteins.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the production of prostaglandin E2 (PGE2), a signaling molecule involved in inflammation . This inhibition occurs through the suppression of COX-2 activity, which is responsible for the synthesis of PGE2. Furthermore, this compound affects gene expression by downregulating the expression of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These changes in gene expression lead to a reduction in the inflammatory response and an overall improvement in cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by the presence of the chloro and carboxylic acid groups, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, this compound inhibits the activity of MMP-13 by binding to its catalytic domain, thereby preventing the breakdown of extracellular matrix components . These molecular interactions result in the inhibition of enzyme activity and subsequent changes in gene expression, leading to a reduction in inflammation and improved cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . It has been observed that this compound is relatively stable at room temperature and neutral pH but may degrade under acidic or basic conditions . Over time, the degradation of this compound can lead to a decrease in its efficacy and potency. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of optimizing storage conditions and experimental protocols to maintain the stability and efficacy of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of the compound are maximized at a specific dosage range, beyond which adverse effects become more prominent . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450 (CYP) enzymes, which catalyze the oxidation of the compound to form hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH and glutathione, which play a role in the detoxification and elimination of the compound . These metabolic processes influence the pharmacokinetics and pharmacodynamics of this compound, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins such as albumin and cytosolic enzymes, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues and organs are influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These transport and distribution mechanisms play a crucial role in determining the bioavailability and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . These modifications can influence the activity and function of the compound by regulating its interactions with other biomolecules and its localization within the cell . The subcellular localization of this compound is critical for its ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-indazole-3-carboxylic acid typically involves the chlorination of 1H-indazole-3-carboxylic acid. One common method includes dissolving 1H-indazole-3-carboxylic acid in anhydrous acetic acid, followed by the addition of phosphorus oxychloride. The reaction mixture is then heated to 90°C and refluxed for 14 hours. After completion, the reaction mixture is cooled, and the precipitate is filtered and washed with ethyl acetate and ether to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield various substituted indazole derivatives.
- Reduction reactions produce alcohols or other reduced forms.
- Oxidation reactions result in oxidized derivatives of the compound .
Scientific Research Applications
5-Chloro-1H-indazole-3-carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1H-indazole-3-carboxylic acid: Lacks the chlorine substitution, leading to different reactivity and applications.
5-Bromo-1H-indazole-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties and reactivity.
3-Chloro-1H-indazole-5-carboxaldehyde: Another derivative with different substitution patterns, leading to varied applications
Uniqueness: 5-Chloro-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of pharmaceuticals and other specialized applications .
Properties
IUPAC Name |
5-chloro-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAJIAULUPQHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429020 | |
Record name | 5-chloro-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-95-8 | |
Record name | 5-chloro-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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